molecular formula C9H8N2OS B8540532 2-Aminobenzo[b]thiophene-3-carboxamide

2-Aminobenzo[b]thiophene-3-carboxamide

Cat. No. B8540532
M. Wt: 192.24 g/mol
InChI Key: FWKVYNRVVQCTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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properties

Product Name

2-Aminobenzo[b]thiophene-3-carboxamide

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H8N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4H,11H2,(H2,10,12)

InChI Key

FWKVYNRVVQCTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-amino-benzo[b]thiophene-3-carbonitrile (50 mg, 0.29 mmol) in concentrated H2SO4 (1.5 mL) was heated at 60° C. for 2 h. The solution was poured into ice-water (5 mL), mixed with saturated NaHCO3 solution (30 mL), and extracted with ethyl acetate (30 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 1:1) then provided the title compound (23 mg, 41%) as a white solid: MS (ES) m/z 193 (M+H)+.
Quantity
50 mg
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reactant
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1.5 mL
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solvent
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ice water
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5 mL
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reactant
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30 mL
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reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

1.96 grams (10 mmol) of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was slowly treated with 9.0 grams (40 mmol) DDQ in toluene at room temperature. The reaction was mixed at 40° C. for 15 hours, and monitored by GLC. The solvent was then removed under reduced pressure, and the residue was transferred to 10 ml of dichloromethane and filtered via Celite. The filtrate was purified by chromatography on silica gel, using dichloromethane and ethyl acetate (at an 8:2 ratio), yielding 1.4 grams (70% yield) of 2-aminobenzo[b]thiophene-3-carboxamide as yellow powder.
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1.96 g
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reactant
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9 g
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reactant
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Synthesis routes and methods III

Procedure details

To obtain a final product with a 3H-pyrimido[4,5-b]benzo[d]thiophen-4-one heterotricyclic core moiety, the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (or derivative thereof) intermediate is mixed with an oxidizing agent such as of 2,3-dicyano-5,6-dichloro-parabenzoquinone (DDQ) in a non-polar solvent such as toluene at room temperature. The reaction is mixed for a few hours at moderate heat (e.g. 40° C.). The solvent is then removed under reduced pressure, and the residue is filtered and then optionally purified by column chromatography (e.g., on a silica gel with elution by a 8:2 mixture of dichloromethane and ethylacetate) to yield 2-aminobenzo[b]thiophene-3-carboxamide (or derivative thereof). This intermediate is then reacted according to the general procedure described above, in place of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide intermediate (see Scheme 3(b)).
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